molecular formula C3H10N2 B3052651 N,N-dimethylmethanediamine CAS No. 43192-52-5

N,N-dimethylmethanediamine

Cat. No.: B3052651
CAS No.: 43192-52-5
M. Wt: 74.13 g/mol
InChI Key: VSEKEMQDOIJVFY-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanediamine is an organic compound with the molecular formula C3H10N2 and a CAS registry number of 43192-52-5 . This structure is characterized by a molecular weight of 74.12 g/mol . The primary amine groups in its structure suggest potential reactivity for various organic syntheses, though specific applications in research and development are not well-documented in widely available literature. Researchers are exploring its use as a fundamental building block for more complex molecular structures. As a reagent, it is essential for research purposes only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. For detailed safety and handling information, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethylmethanediamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-5(2)3-4/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEKEMQDOIJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413265
Record name N,N-dimethylmethanediamine
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Molecular Weight

74.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-52-5
Record name Methanediamine, N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43192-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethylmethanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dimethylethylenediamine and Functional Derivatives

Preparative Routes to N,N'-Dimethylethylenediamine

The synthesis of N,N'-dimethylethylenediamine can be achieved through various methods, with a notable focus on developing efficient and continuous production processes to meet industrial demands.

Continuous production methods for N,N'-dimethylethylenediamine offer significant advantages over batch processes, including improved efficiency, safety, and product consistency. One prominent method involves the catalytic hydrogenation of N,N'-dimethyl-2-nitroacetamide. This process is typically carried out in a fixed-bed reactor under high pressure and temperature, utilizing a catalyst such as palladium on carbon (Pd/C).

Another approach is the direct amination of ethylene (B1197577) glycol with dimethylamine. This reaction is performed in the presence of a dehydration catalyst at elevated temperatures. The continuous removal of water drives the reaction towards the formation of the desired product. The choice of catalyst and reaction conditions is critical to optimize the yield and selectivity for N,N'-dimethylethylenediamine over other potential byproducts.

A significant advancement in the continuous production of N,N'-dimethylethylenediamine involves a gas-phase reaction over a solid catalyst. This process utilizes a copper-nickel-zirconium catalyst supported on alumina (B75360) (Cu-Ni-Zr/Al2O3) and involves the reaction of monoethanolamine and methylamines. The reaction is conducted at temperatures ranging from 180 to 240 °C and pressures from 0.1 to 1.0 MPa. This method has been shown to achieve a conversion of monoethanolamine of up to 99.8% and a selectivity for N,N'-dimethylethylenediamine of up to 88.5%. The catalyst demonstrates high stability, maintaining its activity for over 1000 hours of continuous operation.

Parameter Value
CatalystCopper-nickel-zirconium on alumina
ReactantsMonoethanolamine, Methylamines
Temperature180-240 °C
Pressure0.1-1.0 MPa
Monoethanolamine Conversionup to 99.8%
N,N'-Dimethylethylenediamine Selectivityup to 88.5%
Catalyst Stability>1000 hours

Synthesis of Substituted N,N'-Dimethylethylenediamine Derivatives

The functionalization of N,N'-dimethylethylenediamine through the substitution of its nitrogen atoms opens up a vast chemical space for creating novel molecules with tailored properties.

The synthesis of N-alkyl or N-aryl substituted N,N'-dimethylethylenediamine derivatives can be achieved through several synthetic routes. A common method is the direct alkylation or arylation of N,N'-dimethylethylenediamine with an appropriate alkyl or aryl halide. For instance, the synthesis of N-benzyl-N,N'-dimethylethylenediamine involves the reaction of N,N'-dimethylethylenediamine with benzyl (B1604629) chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

An alternative and often more controlled method is reductive amination. This involves the reaction of N,N'-dimethylethylenediamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the desired N-substituted product. For the synthesis of N-benzyl-N,N'-dimethylethylenediamine, benzaldehyde (B42025) would be reacted with N,N'-dimethylethylenediamine, followed by reduction with a suitable reducing agent like sodium borohydride.

A specific example is the synthesis of N-benzyl-N,N',N'-trimethylethylenediamine from N,N',N'-trimethylethylenediamine and benzyl chloride. This reaction highlights the nucleophilic character of the secondary amine, which selectively attacks the electrophilic benzyl chloride.

Schiff bases derived from N,N'-dimethylethylenediamine are a class of compounds containing a C=N double bond, formed by the condensation of the diamine with aldehydes or ketones. These compounds are of significant interest due to their coordination chemistry and catalytic applications.

The synthesis of these Schiff bases is typically a straightforward one-pot reaction. It involves mixing N,N'-dimethylethylenediamine with two equivalents of an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction mixture is often heated to reflux to drive the condensation and remove the water formed as a byproduct.

For example, the reaction of N,N'-dimethylethylenediamine with two equivalents of salicylaldehyde (B1680747) yields a tetradentate Schiff base ligand. These ligands are capable of coordinating with various metal ions to form stable metal complexes. The electronic and steric properties of the resulting Schiff base can be readily tuned by varying the substituents on the aldehyde or ketone precursor. Research has shown the synthesis of various Schiff base ligands derived from N,N'-dimethylethylenediamine and their subsequent complexation with metals like copper(II). The resulting complexes have been characterized by various spectroscopic techniques and their crystal structures determined by X-ray diffraction.

Isotope-labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification methods, where they are used as internal standards. The synthesis of deuterated N,N'-dimethylethylenediamine, such as d6-N,N'-dimethylethylenediamine (d6-DMED), provides a stable and reliable internal standard for the accurate measurement of its unlabeled counterpart.

The synthesis of d6-DMED can be achieved through several routes. One common approach involves the use of deuterated starting materials. For example, the reaction of deuterated methylamine (B109427) (CD3NH2) with 1,2-dibromoethane (B42909) can yield d6-DMED.

Another method involves the reductive amination of a suitable precursor with a deuterated reducing agent. For instance, the reaction of N,N'-diformylethylenediamine with a deuterated reducing agent like sodium borodeuteride (NaBD4) can introduce the deuterium (B1214612) labels.

A reported synthesis of d6-N,N'-dimethylethylenediamine involves a four-step process starting from ethylenediamine (B42938). The key step is the reductive amination of N,N'-diformylethylenediamine with sodium borodeuteride, which introduces the six deuterium atoms onto the methyl groups. The final product is obtained with high isotopic purity, making it an excellent internal standard for quantitative analysis.

Reaction Step Description
1Formylation of ethylenediamine
2Reduction of N,N'-diformylethylenediamine
3Deuteration via reductive amination with NaBD4
4Purification of d6-N,N'-dimethylethylenediamine

Targeted Synthesis of N,N'-Dimethylethylenediamine-Containing Materials

The incorporation of the N,N'-dimethylethylenediamine moiety into larger molecular architectures and polymeric structures allows for the development of materials with specific and tunable properties. These materials find applications in areas such as gas capture, catalysis, and drug delivery.

One area of focus is the synthesis of metal-organic frameworks (MOFs) and coordination polymers using N,N'-dimethylethylenediamine or its derivatives as ligands. The nitrogen atoms of the diamine can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The flexibility and functionality of the diamine ligand can influence the topology and properties of the resulting framework.

Another application is in the development of functional polymers. N,N'-dimethylethylenediamine can be used as a monomer or a cross-linking agent in polymerization reactions. For example, it can be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The resulting polymers possess amine functionalities that can be further modified or utilized for applications such as CO2 capture, where the amine groups can reversibly react with carbon dioxide.

Research has demonstrated the use of N,N'-dimethylethylenediamine in the synthesis of CO2-responsive polymers. These "smart" polymers can undergo reversible changes in their physical properties, such as solubility or conformation, in response to the presence or absence of CO2. This switching behavior is attributed to the reversible reaction between the tertiary amine groups in the polymer and CO2 in the presence of water, leading to the formation of bicarbonate salts.

Polymer-Coated Magnetic Nanoparticles via Amidation Processes

The functionalization of magnetic nanoparticles (MNPs) is a significant area of research, and N,N'-dimethylethylenediamine plays a role in creating stable and functional coatings through amidation. One method involves modifying MNPs with a polymer, followed by an amidation reaction with DMEDA. For instance, a heterogeneous catalyst was synthesized by polymerizing methyl acrylate (B77674) onto modified MNPs. The resulting methyl ester groups on the polymer were then amidated using N,N'-dimethylethylenediamine. rsc.org This process creates a poly(dimethylaminoethyl acrylamide) coated magnetic nanoparticle (MNP@PDMA), which serves as a highly loaded and stable basic catalyst. rsc.org The multilayered polymer coating provides numerous catalytic sites, enhancing the catalyst's efficiency and stability. rsc.org This catalyst has been successfully used in domino Knoevenagel condensation/Michael addition/cycloaddition reactions to produce 4H-benzo[b]pyranes in high yields. rsc.org

Another approach to creating polymer-coated magnetic nanoparticles involves a combination of diazonium salt chemistry and the iniferter method. rsc.org This strategy yields individually dispersed, highly soluble, and pH-sensitive poly(methacrylic acid)-coated magnetic iron oxide nanoparticles. rsc.org While this specific method doesn't explicitly mention DMEDA, the amidation step in the previously described synthesis highlights a key chemical transformation where DMEDA can be employed to introduce specific functionalities onto a polymer backbone attached to a nanoparticle. rsc.org

The general principle of amidation involves the reaction of a carboxylic acid or its derivative (like an ester) with an amine to form an amide bond. In the context of nanoparticle coating, the polymer shell is first endowed with carboxylic acid or ester groups, which are then reacted with N,N'-dimethylethylenediamine. This not only attaches the diamine to the polymer but also introduces free amine groups that can be used for further functionalization or can act as catalytic sites.

Synthesis of Lipopolyhydroxylalkyleneamines

N,N'-dimethylethylenediamine is utilized in the synthesis of lipopolyhydroxylalkyleneamines, a class of compounds investigated for applications such as gene delivery. nih.gov The synthesis involves reacting a monomer, such as bis(2-hydroxy-3-chloropropyl)alkylamine, with N,N'-dimethylethylenediamine (DMEDA). nih.gov This reaction generates a series of lipopolyhydroxylalkyleneamines. nih.gov The properties of the resulting polymers, including their molecular weight and polydispersity, are influenced by the reaction conditions, such as the solvent and temperature. nih.gov These compounds combine lipophilic (fat-loving) and hydrophilic (water-loving) regions, making them amphiphilic, a key characteristic for interacting with biological membranes.

The general synthetic scheme involves the initial synthesis of a bis-epoxide or a related monomer from a primary amine and epichlorohydrin. This monomer is then polymerized with a diamine like DMEDA. The secondary amine groups of DMEDA react with the monomer to build the polymer chain. The resulting lipopolyhydroxylalkyleneamines possess a combination of alkyl chains for lipophilicity and hydroxyl and amine groups for hydrophilicity and potential interactions with genetic material. nih.gov

Non-ionic Surfactant Synthesis

N,N'-dimethylethylenediamine can be a precursor in the synthesis of non-ionic surfactants. One straightforward method involves the direct reaction between N,N'-dimethylethylenediamine and fatty acids. cornell.eduresearchgate.net For example, non-ionic surfactants have been synthesized by reacting DMEDA with octanoic acid, palmitic acid, and oleic acid. cornell.eduresearchgate.net The resulting products have their chemical structures confirmed using techniques like FTIR and 1H NMR spectroscopy. cornell.edu

The properties of these surfactants, such as their critical micelle concentration (CMC), are dependent on the length of the hydrophobic fatty acid chain and the temperature of the solution. cornell.eduresearchgate.net The thermodynamic properties, including the free energy of micellization and adsorption, indicate that these surfactants are effective at interfaces. cornell.edu Such surfactants have also been investigated as corrosion inhibitors for carbon steel in acidic environments. cornell.eduresearchgate.net

Below is a table summarizing the synthesis of non-ionic surfactants from N,N'-dimethylethylenediamine and various fatty acids:

Fatty AcidResulting Surfactant (Abbreviation)Key Findings
Octanoic AcidDMACAdsorption on carbon steel follows Langmuir isotherm. cornell.edu
Palmitic AcidDMAPActs as a good anodic inhibitor. cornell.edu
Oleic AcidDMAOHydrophobic tail length significantly affects inhibition efficiency. cornell.edu

These surfactants are typically synthesized via a condensation reaction where the amine group of DMEDA reacts with the carboxylic acid group of the fatty acid to form an amide linkage, with the removal of a water molecule.

Mechanistic Aspects of Derivative Formation (e.g., Alkylation, Acylation, Condensation)

The reactivity of N,N'-dimethylethylenediamine is largely defined by its two secondary amine groups. These groups can readily undergo several types of reactions to form a wide range of derivatives.

Alkylation: This is a nucleophilic substitution reaction where the nitrogen atom of DMEDA attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). A base is often used to neutralize the acid byproduct. The reaction is typically carried out in a polar aprotic solvent. For instance, the alkylation of N,N'-dimethylethylenediamine with 3-thienylmethyl chloride proceeds via a nucleophilic substitution mechanism. To minimize di-alkylation, a 1:1 molar ratio of the reactants is often employed. In some cases, sequential alkylation of ethylenediamine is used to produce DMEDA itself, which can then be further alkylated to create more complex polyamines.

Acylation: Acylation involves the reaction of DMEDA with an acylating agent, such as an acyl chloride or an anhydride. This is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. This reaction is fundamental to the synthesis of the non-ionic surfactants and polymer coatings discussed earlier. rsc.orgcornell.edu In some complex tandem reactions, DMEDA can act as a ligand for a metal catalyst, such as copper(I), facilitating intramolecular acylation and subsequent O-arylation to synthesize complex heterocyclic compounds. acs.org

Condensation: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. labxchange.org The reaction of DMEDA with aldehydes or ketones can form imidazolidines. The synthesis of non-ionic surfactants from DMEDA and fatty acids is also a type of condensation reaction. cornell.edulabxchange.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water to form the final product. labxchange.org

The table below outlines the key mechanistic features of these reactions involving N,N'-dimethylethylenediamine:

Reaction TypeMechanismKey FeaturesExample Application
Alkylation Nucleophilic SubstitutionAttack of the amine's lone pair on an electrophilic carbon; often requires a base. Synthesis of functionalized diamines and polyamines.
Acylation Nucleophilic Acyl SubstitutionAttack of the amine on a carbonyl carbon of an acylating agent. acs.orgSynthesis of amides, non-ionic surfactants, and polymer coatings. rsc.orgcornell.eduacs.org
Condensation Nucleophilic Attack followed by EliminationFormation of a new bond with the elimination of a small molecule like water. labxchange.orgSynthesis of imidazolidines and non-ionic surfactants. cornell.edu

Coordination Chemistry and Metal Complexation of N,n Dimethylethylenediamine

N,N'-Dimethylethylenediamine as a Chelating Ligand

N,N'-Dimethylethylenediamine's efficacy as a chelating agent stems from the presence of two nitrogen atoms, each possessing a lone pair of electrons that can be donated to a metal center. smolecule.com This bifunctional nature enables it to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. libretexts.org The methyl groups on the nitrogen atoms influence the steric and electronic properties of the resulting metal complexes, distinguishing them from those formed with the parent ligand, ethylenediamine (B42938). rsc.orgnih.gov

Bidentate Coordination with Transition Metals (e.g., Copper, Palladium, Cobalt, Nickel, Chromium)

DMEDA readily forms stable chelate complexes with a wide array of transition metals. smolecule.com

Copper (Cu): DMEDA forms well-defined complexes with copper(II). rsc.orgnih.gov Spectroscopic and thermodynamic studies have been conducted to characterize these complexes in aqueous solutions. rsc.org The coordination of DMEDA to copper has been utilized in various applications, including the extraction of anionic surfactants. nih.gov The structures of copper complexes with DMEDA and its derivatives have been investigated using various techniques, revealing details about the metal-ligand bonding. nih.govresearchgate.net

Palladium (Pd): Palladium(II) complexes with DMEDA have been studied, often in the context of their reactivity and potential applications in catalysis. diva-portal.orgnih.gov The kinetics of ligand substitution in these square-planar complexes have been investigated, with studies showing that the reaction rates can be influenced by the presence of DNA. nih.gov

Cobalt (Co): Cobalt(III) complexes incorporating DMEDA have been synthesized and their stereochemistry investigated. acs.orgacs.org These studies often explore the different possible isomers of the resulting octahedral complexes. acs.orgwmich.edu

Nickel (Ni): Nickel(II) forms a variety of complexes with DMEDA. nih.govacs.org For instance, the trans-octahedral complex [Ni(II)(N,N'-dimethylethylenediamine)₂(NO₂)₂] exhibits interesting thermochromic properties. nih.gov The coordination environment around the nickel center can be influenced by other ligands present in the complex. nih.gov

Chromium (Cr): DMEDA is also known to form complexes with chromium(III). smolecule.com Heterometallic Cu(II)/Cr(III) complexes involving DMEDA and its Schiff-base derivatives have been synthesized and characterized. chemicalbook.com Additionally, tetracarbonylchromium(0) (B1203603) complexes chelated by DMEDA have been explored as catalysts. nih.gov

Formation of Stable Metal Chelates in Catalytic Processes

The ability of N,N'-Dimethylethylenediamine to form stable metal chelates is crucial for its application in various catalytic processes. smolecule.comchemicalbook.com The chelation stabilizes the metal center, which can enhance its catalytic activity and selectivity. leapchem.com

DMEDA-metal complexes have been employed as catalysts in a range of organic reactions. For example, copper-DMEDA complexes are effective catalysts for C-N coupling reactions. smolecule.com Palladium-DMEDA complexes are utilized in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, where the ligand helps to stabilize the palladium catalyst. sigmaaldrich.comsigmaaldrich.com The stability of these chelates is a key factor in achieving high catalytic efficiency in the synthesis of valuable organic compounds, including pharmaceuticals and agrochemicals. smolecule.comchemicalbook.com

Structural Characterization of N,N'-Dimethylethylenediamine Metal Complexes

A variety of sophisticated analytical techniques are employed to elucidate the precise three-dimensional structures and bonding characteristics of DMEDA metal complexes.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries (e.g., Cu(II)/Cr(III) complexes, Cu(II) halide complexes)

Single-crystal X-ray diffraction is a powerful tool for determining the exact arrangement of atoms in a crystalline solid. This technique has been instrumental in characterizing the coordination geometries of numerous DMEDA metal complexes.

Cu(II)/Cr(III) Complexes: The structures of heterometallic Cu(II)/Cr(III) complexes with DMEDA and its derivatives have been determined, revealing intricate supramolecular architectures held together by hydrogen bonds. researchgate.net

Cu(II) Halide Complexes: The crystal structures of copper(II) halide complexes with DMEDA provide insight into the coordination environment of the copper ion and the role of the halide ligands.

Other Complexes: The crystal structure of a dinuclear nickel(II) complex containing N-glycosides derived from the reaction of diaquabis(N,N'-dimethylethylenediamine)nickel(2+) with carbohydrates has been characterized. acs.org Similarly, the structures of cobalt(II), nickel(II), and copper(II) complexes with a related bis(phenolate) ligand incorporating a DMEDA backbone have been determined, showing dinuclear structures with bridging atoms. nih.gov

Table 1: Selected Crystallographic Data for DMEDA Metal Complexes

Compound Metal Ion Coordination Geometry Key Structural Features
Ni(II)(s-Me₂en)₂(NO₂)₂ Ni(II) trans-octahedral Nitro-coordination of the NO₂⁻ group. nih.gov
Dinuclear Ni(II) Complex Ni(II) Distorted octahedral µ-mannofuranoside bridge, N-glycoside formation. acs.org
[CoL]₂·2CH₃CN Co(II) Trigonal bipyramidal Dinuclear structure with bridging phenolic oxygen. nih.gov
[CuL]₂·3H₂O Cu(II) Trigonal bipyramidal Dinuclear structure with strong antiferromagnetic coupling. nih.gov
Cu(II)/Cr(III) Heterometallic Complexes Cu(II), Cr(III) Various Self-assembled structures with extensive hydrogen bonding. researchgate.net

Note: 's-Me₂en' is an abbreviation for N,N'-dimethylethylenediamine. 'L' represents the dianionic form of N,N-bis(3,4-dimethyl-2-hydroxybenzyl)-N',N'-dimethylethylenediamine.

Vibrational Spectroscopy (IR, Raman) for Metal-Ligand Bonding and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule.

In the context of DMEDA complexes, these methods are used to:

Confirm Coordination: A shift in the N-H stretching and bending frequencies in the IR spectrum upon complexation is indicative of the nitrogen atoms coordinating to the metal center.

Probe Metal-Ligand Bonds: Low-frequency vibrations corresponding to the metal-nitrogen stretching modes can be observed, providing direct insight into the strength of the metal-ligand bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For diamagnetic DMEDA complexes, ¹H and ¹³C NMR can confirm the coordination of the ligand and provide information about the symmetry of the complex. wmich.edu For example, shifts in the resonances of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of DMEDA upon coordination can confirm the formation of the complex. orientjchem.org NMR has been used to show that in certain cobalt(III) complexes, both the DMEDA ligand and other coordinated ligands are fixed in their conformations, with the N-methyl groups often adopting an equatorial orientation. wmich.edu

UV/Vis Spectroscopy of Metal Complexes

The electronic absorption spectra of metal complexes incorporating N,N'-dimethylethylenediamine (dmen) provide valuable insights into the geometry and electronic structure of the coordination sphere. The d-d transitions observed in the UV-Visible region are characteristic of the metallic center and its environment.

For instance, a copper(II)-azido complex, [Cu₂L(dmen)(N₃)₃]n, where L is a Schiff base ligand derived from dmen, exhibits a maximum absorption (λmax) in methanol (B129727) at 612 nm. acs.org This absorption is attributed to the d-d transitions of the Cu(II) center. acs.org Similarly, the iron(II) complex, Fe(BQEN)(CF₃SO₃)₂, where BQEN is a more complex ligand derived from N,N'-dimethylethylenediamine, shows a characteristic absorption in the visible spectrum. diva-portal.org

The UV/Vis spectra are also instrumental in monitoring reactions. For example, the reaction of copper complexes with cumyl hydroperoxide can be followed by observing the changes in absorption bands, such as the appearance of a peak around 412-415 nm, which indicates the formation of decomposition products. osti.gov

Table 1: Representative UV/Vis Absorption Data for N,N'-Dimethylethylenediamine Metal Complexes

Complex Solvent λmax (nm) Reference
[Cu₂L(dmen)(N₃)₃]n Methanol 612 acs.org
Schiff base complex of Zn(II) DMSO 380, 430 researchgate.net
Fe(BQEN)(CF₃SO₃)₂ Acetonitrile 624 diva-portal.orgosti.gov

Electronic and Magnetic Properties of N,N'-Dimethylethylenediamine Coordination Compounds

Magnetic Susceptibility Measurements (e.g., Evans Method, Variable-Temperature Studies)

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic ground state and the nature of magnetic interactions between metal centers in polynuclear complexes of N,N'-dimethylethylenediamine.

Variable-temperature magnetic susceptibility studies have been performed on several copper(II)-azido complexes containing dmen or its derivatives. acs.orgreading.ac.uk These studies reveal weak antiferromagnetic exchange interactions between the copper(II) centers. For example, in a dinuclear complex, the interaction is mediated by an asymmetric μ-1,1-N₃ bridge, resulting in a J value of -1.97 cm⁻¹. acs.orgreading.ac.uk In a different, alternating helicoidal chain complex, two distinct weak antiferromagnetic interactions were observed with J values of -1.35 and -2.64 cm⁻¹. acs.orgreading.ac.uk

For heterometallic Cu(II)/Cr(III) complexes involving dmen and its Schiff-base derivatives, variable-temperature (1.8–300K) magnetic susceptibility measurements indicate Curie-Weiss paramagnetic behavior for all the compounds. researchgate.net Similarly, magnetic studies on [Cu(bmen)₂(H₂O)₂]F₂·4H₂O and [Cu(bmen)₂(BF₄)₂] (where bmen is N,N'-dimethylethane-1,2-diamine) from 1.8 to 300 K show that they follow the Curie–Weiss law, suggesting the presence of weak antiferromagnetic interactions. researchgate.net The Evans method, a technique based on NMR spectroscopy, has also been employed to determine the magnetic behavior of such complexes in solution, confirming the paramagnetic nature of certain Cr(III) compounds. researchgate.net

Table 2: Magnetic Properties of Selected N,N'-Dimethylethylenediamine Complexes

Complex Magnetic Interaction J (cm⁻¹) θ (K) g Reference
[CuL(N₃)] (monomer) Weak Antiferromagnetic -1.77 - - acs.orgreading.ac.uk
[CuL(N₃)]₂ (dimer) Weak Antiferromagnetic -1.97 - - acs.orgreading.ac.uk
[Cu₂L(dmen)(N₃)₃]n (alternating chain) Weak Antiferromagnetic -1.35 and -2.64 - - acs.orgreading.ac.uk
[Cu(bmen)₂(H₂O)₂]F₂·4H₂O Weak Antiferromagnetic - -0.88 2.04 researchgate.net
[Cu(bmen)₂(BF₄)₂] Weak Antiferromagnetic - -0.58 2.13 researchgate.net
Cu(II)/Cr(III) complexes Curie-Weiss Paramagnetism - - - researchgate.net

EPR Studies of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes of N,N'-dimethylethylenediamine, providing detailed information about the local environment of the metal ion.

EPR studies on heterometallic Cu(II)/Cr(III) complexes containing dmen have supported the findings from magnetic susceptibility measurements, confirming their paramagnetic nature. researchgate.netchemicalbook.com In a study where Cu(II) ions were doped into single crystals of [Zn(sac)₂(dmen)] (where sac is saccharinate), EPR spectra indicated that the Cu(II) ion substitutes the Zn(II) ion and resides in a tetrahedral environment. nih.gov The principal values of the g and hyperfine tensors were determined from these spectra, which allowed for the characterization of the Cu(II) ion's ground state wave function. nih.gov

For other copper(II) complexes with dmen derivatives, such as those with fluoride (B91410) and tetrafluoroborate (B81430) anions, EPR spectra have shown rhombic anisotropy of the g-factor. researchgate.net For example, a complex with S = 1/2 exhibited g-tensor values of gxx = 2.06(1), gyy = 2.11(1), and gzz = 2.21(1). researchgate.net These data are crucial for understanding the electronic structure and symmetry of the metal center. researchgate.net

Table 3: EPR Parameters for Selected Paramagnetic N,N'-Dimethylethylenediamine Complexes

Complex System S-value g-values Reference
Cu(II) doped in [Zn(sac)₂(dmen)] - - nih.gov
Cu(II) complex with bmen and F⁻/BF₄⁻ 1/2 gxx=2.06, gyy=2.11, gzz=2.21 researchgate.net
Cu(II)/Cr(III) heterometallic complexes - - researchgate.netchemicalbook.com

Catalytic Applications of N,n Dimethylethylenediamine in Organic Transformations

Role as a Ligand in Metal-Catalyzed Reactions

The ability of N,N'-dimethylethylenediamine to form stable complexes with transition metals has made it a valuable ligand in a multitude of catalytic reactions. Its bidentate nature allows it to effectively chelate to a metal center, thereby influencing the metal's reactivity, stability, and selectivity. The N,N'-dimethyl substitution on the diamine is particularly noteworthy, as it often leads to higher reaction rates and prevents undesirable N-arylation of the ligand itself, a common side reaction with unsubstituted diamines. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

N,N'-dimethylethylenediamine has proven to be a highly effective ligand in copper-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.org The use of DMEDA often allows for milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov

Suzuki, Heck, and Sonogashira Reactions:

While palladium has been the dominant metal for Suzuki, Heck, and Sonogashira couplings, copper catalysis, often facilitated by ligands like DMEDA, offers a more economical and sometimes more selective alternative. organic-chemistry.orgrsc.org In the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, copper is a well-established co-catalyst. The mechanism typically involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium complex. nih.govyoutube.comyoutube.com The use of a suitable ligand for copper, such as DMEDA, can be crucial for the efficiency of this process. nih.gov

C-N Coupling Reactions:

The copper-catalyzed N-arylation of amines, amides, and heterocycles, often referred to as the Ullmann condensation, has been significantly improved by the use of diamine ligands. acs.orgacs.orgresearchgate.net N,N'-dimethylethylenediamine has been identified as a particularly active ligand for these transformations, enabling the coupling of aryl iodides, bromides, and even less reactive aryl chlorides with a wide range of nitrogen nucleophiles. acs.orgresearchgate.net These DMEDA-ligated copper systems exhibit remarkable functional group tolerance, making them compatible with complex molecular architectures. nih.govacs.org For instance, the copper-catalyzed domino-indole synthesis, which provides access to new Chek1/KDR kinase inhibitors, relies on DMEDA as a crucial ligand. beilstein-journals.org

Below is a table summarizing the application of N,N'-dimethylethylenediamine in various copper-catalyzed cross-coupling reactions.

Reaction TypeCatalyst SystemSubstratesProductKey Features
Amidation CuI / DMEDAAryl halides and amidesN-Aryl amidesHigh activity for aryl iodides, bromides, and chlorides. acs.orgresearchgate.net
N-Arylation of Heterocycles CuI / DMEDAAryl halides and NH heterocyclesN-Aryl heterocyclesEffective for indoles and other NH heterocycles. nih.gov
Domino-Indole Synthesis Copper / DMEDAPhenylethynylnaphthalenes and tert-butyl carbamate (B1207046)Substituted indolesAccess to Chek1/KDR kinase inhibitors. beilstein-journals.org
Cyanation Copper / DMEDAAryl bromides and potassium hexacyanoferrate(II)BenzonitrilesEfficient formation of nitriles. sigmaaldrich.com

Ligand Effects on Reaction Barriers and Selectivity in Catalytic Cycles

The role of N,N'-dimethylethylenediamine extends beyond simply facilitating the reaction; it actively influences the catalytic cycle, affecting both reaction rates and selectivity. Kinetic studies have revealed that the primary role of the diamine ligand is to prevent the formation of less reactive, multiply ligated copper species. nih.gov By maintaining a catalytically active monoligated copper center, DMEDA ensures a more efficient turnover.

The stereochemical outcome of certain cross-coupling reactions can also be highly dependent on the ligand. nih.gov While this is a well-studied phenomenon in palladium catalysis, the principles apply to copper-catalyzed systems as well. The geometry of the DMEDA-metal complex can dictate the approach of the substrates, thereby influencing the stereoselectivity of the product. In some cases, the use of a specific ligand like DMEDA can even alter the reaction pathway, leading to different products than what would be formed in its absence. nih.gov

Palladium-Catalyzed Reactions

While copper catalysis is a major area of application for DMEDA, it also finds use in palladium-catalyzed transformations. mdpi.comnih.govchemrxiv.org Palladium catalysis is renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The addition of ligands is critical for modulating the reactivity and stability of the palladium catalyst. nih.gov Although bulky phosphine (B1218219) ligands are more common in palladium chemistry, diamines like DMEDA can be effective in certain contexts. nih.gov For example, DMEDA has been used in palladium-catalyzed N-arylation reactions, including the synthesis of N,N-dimethylanilines from aryl triflates. researchgate.net The choice of ligand in these reactions is crucial and can significantly impact the yield and scope of the transformation. researchgate.net

N,N'-Dimethylethylenediamine as an Organocatalyst or Co-catalyst

In a significant departure from its role as a ligand for transition metals, N,N'-dimethylethylenediamine can also function as a metal-free organocatalyst. nih.gov This dual reactivity underscores the versatility of this seemingly simple molecule.

C-H Activation Processes

One of the most remarkable applications of DMEDA as an organocatalyst is in the direct C-H arylation of unactivated benzene (B151609). sigmaaldrich.comnih.gov This reaction, which traditionally requires a transition metal catalyst, can be achieved using DMEDA in the presence of a strong base like potassium tert-butoxide. nih.gov The arylation of unactivated benzene with aryl iodides or bromides can proceed at a relatively low temperature of 80 °C. nih.gov The proposed mechanism involves the formation of an aryl radical anion intermediate. nih.gov This discovery opens up new avenues for C-H functionalization without the need for expensive and potentially toxic transition metals. nih.gov

The table below highlights the key aspects of DMEDA-catalyzed direct C-H arylation.

ReactionCatalyst SystemSubstratesProductKey Features
Direct C-H Arylation DMEDA / KOt-BuUnactivated benzene and aryl halidesBiarylsMetal-free C-H activation. sigmaaldrich.comnih.gov

Cycloadditions and Asymmetric Synthesis

The field of asymmetric organocatalysis has witnessed explosive growth, providing powerful methods for the synthesis of chiral molecules. princeton.eduyoutube.com While primary and secondary amines, particularly proline and its derivatives, are the most common organocatalysts for cycloadditions and other asymmetric transformations, the potential of diamines like DMEDA is an area of ongoing research. youtube.comyoutube.com In some cycloaddition reactions, such as [3 + 2] cycloadditions of tertiary amine N-oxides, diamine-like structures can be part of the resulting heterocyclic core. nih.gov The ability of amines to form enamines or iminium ions is the basis for their catalytic activity in many asymmetric reactions. princeton.edu Although specific examples of DMEDA as a chiral organocatalyst in cycloadditions are not as prevalent as for other amines, its basicity and ability to engage in hydrogen bonding suggest its potential as a co-catalyst or a component of more complex catalytic systems in asymmetric synthesis. nih.gov

Catalysis of Amination Reactions and Epoxide Ring Openings

N,N'-Dimethylethylenediamine (DMEDA) serves as a versatile ligand and catalyst in various organic transformations, including amination reactions and the ring-opening of epoxides. Its effectiveness often stems from its ability to form stable complexes with metal catalysts, thereby enhancing their reactivity and selectivity.

In the realm of amination, DMEDA is particularly effective as a ligand in copper-catalyzed cross-coupling reactions. It acts as a bidentate ligand, coordinating with copper(I) halides to facilitate the synthesis of amines from aryl halides. This catalytic system is crucial for creating C-N bonds, a fundamental step in the production of many pharmaceuticals and agrochemicals. The diamine ligand stabilizes the Cu(I) intermediate and facilitates the key steps of oxidative addition and reductive elimination, which enhances the efficiency of electron transfer. For example, a system using 5 mol% Copper(I) iodide (CuI), 10 mol% DMEDA, and potassium hydroxide (B78521) (KOH) can successfully couple aryl iodides with guanidines to produce benzimidazoles in yields of 75–85%.

DMEDA is also instrumental in the ring-opening of epoxides, which is a critical method for synthesizing β-amino alcohols—important intermediates for pharmaceuticals and chiral auxiliaries. rsc.org Epoxide rings, particularly those under strain, are susceptible to nucleophilic attack. libretexts.orgopenstax.org The reaction can be catalyzed by either acid or base. In base-catalyzed openings, a strong nucleophile attacks the less sterically hindered carbon of the epoxide in a typical SN2 reaction. openstax.org While DMEDA itself can act as a nucleophile, it is more commonly employed as a component of a more complex catalytic system designed to control the regioselectivity of the ring-opening, especially in unsymmetrical epoxides. rsc.org The reaction of epoxides with nitrogen-containing nucleophiles is a key pathway to valuable, highly functionalized molecules. rsc.org

Condensation Reactions (e.g., with Ketones and Primary Nitroalkanes)

N,N'-Dimethylethylenediamine is an effective catalyst for condensation reactions, most notably in the Henry reaction, or nitroaldol reaction. organic-chemistry.orgwikipedia.org This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, such as a ketone or aldehyde, to produce β-nitro alcohols. wikipedia.org These products are highly valuable as they can be readily converted into other important synthetic intermediates, including nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org

Research has shown that DMEDA can facilitate the condensation of aliphatic and alicyclic ketones with primary nitroalkanes to synthesize allylic nitro compounds. acs.orgchemicalbook.com The mechanism of the Henry reaction begins with the base-catalyzed deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org The use of an amine catalyst like DMEDA is crucial for this step. The reaction is reversible, and controlling the conditions is important to favor the desired product. wikipedia.orglibretexts.org

The catalytic performance of DMEDA in these reactions is notable. For instance, in certain three-component reactions, DMEDA has been shown to outperform other diamines. The choice of catalyst can influence the reaction rate and the stereochemical outcome (syn:anti ratio) of the products. nih.gov

Below is a table summarizing the research findings on DMEDA-catalyzed condensation reactions.

ReactantsCatalyst SystemProduct TypeYieldReference
Aliphatic/Alicyclic Ketones + Primary NitroalkanesN,N'-DimethylethylenediamineAllylic Nitro CompoundsNot specified acs.org
4-Nitrobenzaldehyde + NitroethaneDendrimers with tertiary amine core (comparison with triethylamine)β-Nitro AlcoholNot specified nih.gov
Trifluoromethyl Enones + NitromethaneN,N-Dibenzyl DiaminomethylenemalononitrileHighly functionalized productsHigh yields, up to 90% ee nih.gov

Catalytic Activity in Polymer Chemistry

Chain Extension and Cross-Linking Agent in Polymer Production (e.g., Polyurethane Foams)

In polymer chemistry, N,N'-Dimethylethylenediamine plays a significant role as both a chain extender and a cross-linking agent, particularly in the production of polyurethanes (PU) and polyureas. chemicalbook.comchemimpex.comdkatalyst.com Chain extenders are low-molecular-weight compounds with active hydrogen atoms that react with isocyanate (NCO) groups to build the polymer's molecular weight and form the "hard segments" of the polymer chain. dkatalyst.comscispace.com Cross-linking agents create a three-dimensional network structure by forming covalent bonds between polymer chains, which significantly enhances the material's properties. youtube.comyoutube.com

DMEDA, as a diamine, reacts with isocyanate prepolymers to form urea (B33335) linkages. This reaction is fundamental to the formation of polyurethane and polyurea systems. chemicalbook.comdkatalyst.com The resulting hard segments, formed by the reaction of the diamine extender with isocyanates, contribute to the polymer's mechanical properties, such as hardness, tensile strength, and thermal resistance, through physical cross-linking via hydrogen bonding. scispace.comresearchgate.net

The choice of chain extender is critical as it directly influences the final characteristics of the polymer. dkatalyst.com Diamine extenders like DMEDA are used to formulate high-performance materials, including coatings, adhesives, and elastomers. chemicalbook.comchemimpex.com In polyurethane dispersions, for example, the type of diamine extender affects the degree of phase separation between the hard and soft segments, which in turn determines the mechanical properties. scispace.comresearchgate.net Shorter-chain diamines generally lead to increased hardness and tensile strength. scispace.comresearchgate.net The reactivity of secondary diamines like DMEDA allows for controlled cure kinetics, which is particularly advantageous in applications like Reaction Injection Molding (RIM) processes. dkatalyst.comgoogle.com

The table below details the effect of different diamine extenders on the mechanical properties of polyurethane dispersions, illustrating the role of chain structure.

PropertyExtender: Ethylenediamine (B42938) (EDA)Extender: Butanediamine (BDA)Extender: Hexamethylenediamine (HMDA)Reference
Tensile Strength (kgf/cm²) 200.34150105 scispace.com
Elongation (%) 610.57Not specifiedNot specified scispace.com
Hardness Trend HighestIntermediateLowest researchgate.net

Catalysis in Environmental Applications (e.g., Heavy Metal Removal in Water Treatment)

N,N'-Dimethylethylenediamine and similar amine-functionalized materials have shown significant potential in environmental applications, specifically for the removal of heavy metals from wastewater. chemicalbook.commdpi.comrsc.org The effectiveness of these compounds lies in their ability to act as chelating agents. chemicalbook.com The nitrogen atoms in the diamine structure possess lone pairs of electrons that can form stable coordination complexes with heavy metal ions. chemicalbook.comresearchgate.net

The process of heavy metal removal is often achieved through adsorption, where functionalized materials with high surface areas are used to bind metal ions from aqueous solutions. mdpi.commdpi.com Nanomaterials, polymers, and hydrogels functionalized with amine groups, such as those found in DMEDA, are being actively researched for this purpose. mdpi.comnih.gov For instance, amino-functionalized graphene oxide has been shown to efficiently adsorb cations like Pb²⁺, Cd²⁺, Cu²⁺, and Cr²⁺. dtu.dk The electrostatic attraction between the positively charged metal ions and the active sites on the adsorbent surface is a key driving force for this process. dtu.dk

The chelation capability of DMEDA makes it a valuable component in creating these adsorbent materials. chemicalbook.com By incorporating such diamines into polymer or nanoparticle structures, materials with a high density of active sites for metal ion binding can be created. nih.govdtu.dk These advanced adsorbents exhibit high efficiency and, in some cases, selectivity for specific heavy metals, making them a promising technology for treating industrial effluents and remediating water pollution. chemicalbook.comnih.gov

Advanced Analytical Characterization and Method Development Involving N,n Dimethylethylenediamine

Spectroscopic Methodologies for N,N'-Dimethylethylenediamine Characterization

The structural and vibrational properties of N,N'-dimethylethylenediamine are investigated using a suite of spectroscopic techniques. These methods provide a fundamental understanding of the molecule's conformation, bonding, and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Protonation Event Studies (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N,N'-dimethylethylenediamine.

¹H NMR: The proton NMR spectrum of symmetrical N,N'-dimethylethylenediamine is expected to be relatively simple. It would feature a signal for the methyl (CH₃) protons and another for the methylene (B1212753) (CH₂) protons of the ethyl backbone. The chemical shifts and coupling patterns of these signals provide direct evidence of the molecular structure. In studies of protonation, the addition of acid would lead to significant downfield shifts of the signals adjacent to the nitrogen atoms, reflecting the change in the electronic environment as the amines are protonated. The integration of these signals confirms the ratio of protons in different chemical environments.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for the methyl and methylene carbons. The chemical shifts are indicative of the carbon environments and are also sensitive to protonation events.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to study the spatial relationships between protons. For N,N'-dimethylethylenediamine, NOESY can help determine the preferred conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly connected through chemical bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. jasco-global.com A combined experimental and computational approach has been used to perform a detailed vibrational analysis of N,N'-dimethylethylenediamine (DMEDA). rsc.orgresearchgate.net

The lowest energy conformation of the molecule was identified as TGT (Trans-Gauche-Trans), which features a single intramolecular hydrogen bond. rsc.org The presence of this hydrogen bond, along with other conformational possibilities, influences the vibrational frequencies observed in the spectra. rsc.orgresearchgate.net Liquid DMEDA is found to be a mixture of conformations. rsc.org These spectroscopic methods provide a distinct "vibrational fingerprint" that can be used for identification and to study intermolecular interactions. cardiff.ac.uk

Below is a table summarizing key vibrational modes assigned from IR and Raman spectra.

Vibrational Mode Description Significance
N-H StretchingVibrations of the nitrogen-hydrogen bond.Sensitive to hydrogen bonding and protonation.
C-H StretchingVibrations of the carbon-hydrogen bonds in methyl and methylene groups.Characteristic of the aliphatic portions of the molecule.
CH₂ Scissoring/Wagging/TwistingBending vibrations of the methylene groups in the ethyl backbone.Provides information on the conformation of the molecule. rsc.org
C-N StretchingVibrations of the carbon-nitrogen bonds.Reflects the strength and nature of the amine linkages.

This table is a representation of the types of vibrational modes studied. For detailed frequency assignments, refer to specialized research. rsc.orgresearchgate.net

Mass Spectrometry (Electrospray Ionization MS, High-Resolution MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of N,N'-dimethylethylenediamine and to study its fragmentation patterns for structural confirmation.

Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that allows the molecule to be ionized into the gas phase with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. nih.govyoutube.com This allows for the accurate determination of the molecular weight (88.15 g/mol ). nih.gov

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence, distinguishing it from other compounds with the same nominal mass. wiley-vch.de

Fragmentation Analysis: In tandem MS (MS/MS), the protonated parent ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of N,N'-dimethylethylenediamine provides structural information. For instance, a common fragmentation pathway involves the cleavage of C-C and C-N bonds. The major peak in the electron ionization mass spectrum of the related isomer, N,N-dimethylethylenediamine, is observed at a mass-to-charge ratio (m/z) of 58, corresponding to the [(CH₃)₂NCH₂]⁺ fragment. nist.gov

Derivatization Applications in Quantitative Analytical Chemistry

The isomer N,N-dimethylethylenediamine (DMED) is utilized as a derivatization agent to enhance the detection of certain challenging analytes in quantitative mass spectrometry. mdpi.com Chemical derivatization is often employed in LC-MS/MS to improve the ionization efficiency and sensitivity for molecules that are otherwise difficult to analyze. ddtjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with N,N-Dimethylethylenediamine Derivatization for Metabolite Quantification (e.g., Short-Chain Fatty Acids)

Short-chain fatty acids (SCFAs) are important metabolic products of the gut microbiota, but their analysis by LC-MS/MS is hampered by high volatility and poor ionization efficiency. researchgate.netnih.gov Derivatization with N,N-dimethylethylenediamine (DMED) converts the SCFAs into amide derivatives that are more amenable to positive electrospray ionization and sensitive detection. researchgate.net

A novel and sensitive method has been developed for the quantification of C2-C6 SCFAs and their hydroxy derivatives using LC-MS/MS following derivatization with DMED. researchgate.netnih.gov The method has been validated by analyzing spiked intestinal samples and applied to study changes in SCFA concentrations in mice infected with the influenza virus. nih.gov

The performance characteristics of this validated method are summarized in the interactive table below.

Parameter Value/Range Reference
Limit of Detection (LOD) 0.5 fmol researchgate.netnih.gov
Limit of Quantification (LOQ) 5 fmol researchgate.netnih.gov
Linearity (r²) 0.9932 to 0.9979 researchgate.netnih.gov
Calibration Range 0.005 to 5000 pmol/μL nih.gov
Recovery > 80% nih.gov
Intra-day Precision 1-5% nih.gov
Inter-day Precision 1-5% nih.gov
Analysis Run Time 10 min researchgate.netnih.gov

Development of Stable Isotope-Enhanced Multiple Reaction Monitoring Methods

To achieve the highest accuracy and precision in quantitative mass spectrometry, stable isotope-labeled internal standards are often used. nih.govnih.gov This approach can be combined with Multiple Reaction Monitoring (MRM), a highly selective and sensitive tandem mass spectrometry technique. nih.govnih.gov

In an MRM experiment, a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. wikipedia.orgspringernature.com This targeted approach minimizes interferences from complex biological matrices. The development of a stable isotope-enhanced MRM method for DMED-derivatized SCFAs would involve:

Synthesis of a Stable Isotope-Labeled Reagent: A deuterated version of the derivatization agent, such as d₄-DMED, can be used. mdpi.com Alternatively, stable isotope-labeled SCFA standards (e.g., ¹³C-labeled) can be used. nih.gov

Derivatization: The biological sample is spiked with a known amount of the stable isotope-labeled standards, and then the derivatization reaction is performed on both the native (light) and isotope-labeled (heavy) analytes.

MRM Method Development: For each derivatized SCFA, at least two MRM transitions are established: one for the native analyte and one for its stable isotope-labeled counterpart. The mass spectrometer is programmed to specifically monitor these transitions.

Quantification: The native SCFA is quantified by calculating the ratio of the peak area of the light analyte to that of the heavy internal standard. This ratio-based measurement corrects for variations in sample preparation, derivatization efficiency, and instrument response, leading to highly robust and accurate quantification. nih.gov

Advanced Techniques for Catalyst Characterization (e.g., FT-IR, TGA, SEM, TEM, VSM, XRD for MNP@PDMA)

The characterization of heterogeneous catalysts is crucial for understanding their structure, stability, and performance. For a catalyst system composed of N,N'-Dimethylethylenediamine immobilized on a support, such as polydopamine-coated magnetic nanoparticles (MNP@PDMA), a suite of advanced analytical techniques is employed to verify the synthesis and elucidate the material's properties. This section details the expected findings from these characterization methods.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify functional groups present in a material. In the analysis of an MNP@PDMA catalyst functionalized with N,N'-Dimethylethylenediamine, the spectra would reveal the successful step-by-step synthesis.

Bare MNPs (e.g., Fe₃O₄): The spectrum would be simple, showing a strong absorption band around 580-600 cm⁻¹ corresponding to the Fe-O vibrational mode of the magnetite core. nih.gov

MNP@PDMA: After coating with polydopamine, new broad peaks would appear. A prominent broad band around 3400 cm⁻¹ is attributable to N-H and O-H stretching vibrations from the catechol groups of polydopamine. Other peaks around 1600 cm⁻¹ (aromatic C=C stretching and N-H bending) and 1500 cm⁻¹ (N-H scissoring) would also be present, confirming the polymer shell.

Final Catalyst (Functionalized with N,N'-Dimethylethylenediamine): Upon functionalization, new or intensified peaks corresponding to the diamine ligand would be observed. These include C-H stretching vibrations from the methyl and ethyl groups around 2850-2930 cm⁻¹. nih.gov The region around 3300-3500 cm⁻¹ may show sharper N-H stretching vibrations from the secondary amine groups of the ligand. docbrown.info Additionally, C-N stretching vibrations are expected in the 1050-1250 cm⁻¹ range. nih.govdocbrown.info

Interactive Data Table: Expected FT-IR Peaks for Catalyst Synthesis

Wavenumber (cm⁻¹)AssignmentPresent In
~588Fe-O stretchingMNP, MNP@PDMA, Final Catalyst
~3400 (broad)O-H and N-H stretchingMNP@PDMA, Final Catalyst
~1600Aromatic C=C / N-H bendingMNP@PDMA, Final Catalyst
~1500N-H scissoringMNP@PDMA, Final Catalyst
2850-2930Aliphatic C-H stretchingFinal Catalyst
1050-1250C-N stretchingFinal Catalyst

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition. acs.org

MNP@PDMA: A TGA curve for the polydopamine-coated nanoparticles would show an initial slight mass loss below 100°C due to the evaporation of adsorbed water, followed by a significant decomposition step of the polydopamine layer at higher temperatures.

Final Catalyst: The final functionalized catalyst would exhibit an additional distinct mass loss step corresponding to the decomposition of the N,N'-Dimethylethylenediamine ligand. This step typically occurs at a different temperature than the polydopamine decomposition, allowing for the quantification of the amount of ligand successfully grafted onto the support surface. researchgate.net

Interactive Data Table: Hypothetical TGA Weight Loss Stages

Temperature RangeComponent LostExpected Weight Loss (%)
< 100°CAdsorbed Water1-5%
200-350°CN,N'-Dimethylethylenediamine5-15%
> 350°CPolydopamine Layer10-30%
RemainderFe₃O₄ Core50-70%

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

These microscopy techniques are used to visualize the morphology and size of the nanoparticles.

SEM: Provides information about the surface morphology and particle shape. SEM images would be expected to show that the nanoparticles are roughly spherical and may indicate if they are aggregated. researchgate.net

TEM: Offers higher resolution to determine the core-shell structure. TEM images would clearly show the dark, electron-dense Fe₃O₄ core surrounded by a lighter, less dense shell of the polydopamine and ligand layer. nih.gov Particle size distribution can be accurately measured from TEM images, confirming that the nanoparticles are within the desired nanoscale range (e.g., 10-50 nm). nih.govmdpi.com

Vibrating Sample Magnetometry (VSM)

VSM is used to study the magnetic properties of the material.

The VSM curve for the MNP@PDMA catalyst is expected to show superparamagnetic behavior at room temperature. nih.govmdpi.com This is characterized by a magnetic hysteresis loop with negligible remanence and coercivity, which is crucial for catalytic applications as it ensures the particles are easily redispersed after magnetic separation. mdpi.com

The saturation magnetization (Ms) value of the coated nanoparticles will be lower than that of the bare Fe₃O₄ nanoparticles because the non-magnetic organic layers (polydopamine and diamine) contribute to the total mass but not the magnetism. nih.gov A typical Ms value for functionalized nanoparticles might be in the range of 40-60 emu/g. nih.gov

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the material.

The XRD pattern of the catalyst should display characteristic diffraction peaks corresponding to the inverse spinel crystal structure of magnetite (Fe₃O₄). nih.gov Key peaks are typically observed at 2θ values around 30.1°, 35.4°, 43.1°, 53.3°, 56.8°, and 62.5°. nih.gov

The presence of these sharp peaks confirms that the Fe₃O₄ core is crystalline and that its structure was preserved during the coating and functionalization processes. nih.gov The broad, amorphous nature of the organic shell means it will not typically show sharp diffraction peaks. researchgate.net The average crystallite size of the magnetic core can also be estimated from the peak broadening using the Scherrer equation. researchgate.net

Computational Chemistry and Theoretical Studies of N,n Dimethylethylenediamine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a cornerstone in the computational investigation of N,N'-dimethylethylenediamine, offering a balance between accuracy and computational cost. Its applications have spanned a wide range of chemical phenomena, from the elucidation of complex reaction pathways to the prediction of spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition State Structures

While specific DFT studies detailing the reaction mechanisms of N,N'-dimethylethylenediamine itself are not extensively documented in publicly available literature, the principles of applying DFT to similar systems are well-established. For instance, DFT has been instrumental in investigating the mechanisms of reactions catalyzed by transition metal complexes featuring diamine ligands. These studies typically involve mapping the potential energy surface of a reaction, identifying intermediate species, and locating the transition states that connect them.

The general approach involves:

Geometry Optimization: Determining the lowest energy structures of reactants, products, and all intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier for a specific reaction step.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

By analogy, a DFT study on a reaction involving N,N'-dimethylethylenediamine would provide crucial insights into the step-by-step process, the energies of activation, and the geometries of the transient species involved.

Conformational Analysis and Intermolecular Hydrogen Bonding

A combined experimental and computational investigation has shed light on the conformational landscape of N,N'-dimethylethylenediamine (DMEDA). Through a blend of hybrid Hartree-Fock/density functional calculations, alongside Raman and IR spectroscopy, a detailed vibrational analysis was conducted. The study revealed that the lowest energy conformation of DMEDA is the TGT (trans-gauche-trans) form, which is stabilized by a single intramolecular hydrogen bond.

The research further explored the influence of this intramolecular hydrogen bonding on the structure and vibrational frequencies of the molecule. It was determined that liquid DMEDA is primarily composed of a mixture of two conformers: the TGT conformation with one intramolecular hydrogen bond and another TGT conformation without any intramolecular hydrogen bonds. This analysis is crucial for understanding the molecule's behavior in different phases and its interactions with other molecules.

ConformerIntramolecular Hydrogen BondRelative Stability
TGTYesLowest Energy
TGTNoHigher Energy

Ligand Influence on Catalytic Cycle Barriers

Prediction of Spectroscopic Parameters and Electronic Properties

DFT calculations have been successfully employed to predict the vibrational spectra of N,N'-dimethylethylenediamine. By calculating the harmonic vibrational frequencies, researchers have been able to assign the bands observed in experimental IR and Raman spectra. This synergy between theoretical and experimental spectroscopy provides a robust characterization of the molecule's vibrational modes.

Furthermore, DFT is a powerful tool for understanding the electronic properties of N,N'-dimethylethylenediamine and its complexes. Key electronic properties that can be calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Global Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to accept electrons.

These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

PropertyDescription
Ionization PotentialEnergy to remove an electron
Electron AffinityEnergy released upon electron addition
Global HardnessResistance to change in electron distribution
Electrophilicity IndexPropensity to accept electrons

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Beyond DFT, other quantum chemical methods can be utilized to predict the reactivity and selectivity of N,N'-dimethylethylenediamine. These methods often involve the calculation of various molecular descriptors that correlate with chemical behavior.

Key quantum chemical descriptors include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other species. For N,N'-dimethylethylenediamine, the HOMO is typically localized on the nitrogen lone pairs, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N,N'-dimethylethylenediamine, the MEP would show negative potential around the nitrogen atoms, confirming their suitability for coordinating to metal centers or attacking electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugation effects. This can be used to quantify the strength of intramolecular hydrogen bonds and the electron-donating ability of the methyl groups.

By calculating these and other descriptors, computational chemists can build predictive models for the reactivity and selectivity of N,N'-dimethylethylenediamine in various chemical transformations, guiding the design of new catalysts and synthetic methodologies.

Chemical Stability and Degradation Pathways of N,n Dimethylethylenediamine in Applied Systems

Thermal Degradation Processes

While specific kinetic studies on the thermal degradation of N,N'-dimethylethylenediamine are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies of similar short-chain diamines, such as ethylenediamine (B42938) (EDA) and N-methyl-1,2-ethanediamine (N-MEDA), particularly in the context of CO2 capture systems.

Thermal degradation of amines typically becomes significant at elevated temperatures, such as those found in the stripper and reboiler sections of amine-based carbon capture plants. For linear diamines, a common degradation pathway involves the formation of a carbamate (B1207046) intermediate in the presence of CO2. This carbamate can then undergo intramolecular cyclization to form a stable five-membered ring structure, an imidazolidinone. In the case of DMEDA, this would likely lead to the formation of 1,3-dimethyl-2-imidazolidinone (B1670677).

Another proposed pathway involves the nucleophilic attack of a free diamine molecule on the carbamate, leading to the formation of a urea (B33335) compound. Subsequent reactions of this urea can lead to the formation of larger oligomeric and cyclic urea structures semanticscholar.org. Generally, straight-chain diamines and triamines are considered to be among the least thermally stable classes of amines used in these applications utexas.edu. The degradation process not only leads to a loss of the active amine but can also cause operational issues such as fouling and corrosion semanticscholar.org.

Table 1: General Thermal Degradation Pathways for Short-Chain Diamines

Pathway Intermediate Major Product Type
Intramolecular Cyclization Amine Carbamate Imidazolidinone
Intermolecular Reaction Amine Carbamate Urea Compound
Further Condensation Urea Compound Oligomers, Cyclic Ureas

This table is based on proposed pathways for similar diamines and is expected to be relevant for N,N'-dimethylethylenediamine.

Oxidative Degradation Mechanisms

Oxidative degradation is a significant concern in applications where amine solutions are exposed to oxygen, such as in post-combustion CO2 capture from flue gases. The presence of oxygen, often in combination with high temperatures and metal ions (like Fe, Mn, Ni), can accelerate the degradation of amines researchgate.net.

For ethylenediamines, oxidative degradation can lead to the formation of various products, with carboxylic acids being a major class of compounds detected after oxidation tandfonline.com. The reaction mechanisms are complex and can involve radical chain reactions. Potential pathways for amines similar to DMEDA include tandfonline.com:

Oxidative disproportionation at lower temperatures.

Autoxidation of carbon-based radicals, which can lead to the formation of acids such as formic, acetic, and glycolic acid.

Initial oxidation of the amine itself.

The presence of other components in flue gas, such as SO2 and NOx, can also contribute to and accelerate the degradation process . The rate of oxidative degradation is often dependent on the rate of O2 absorption into the amine solution, indicating that it can be mass-transfer limited under certain conditions .

Characterization of Degradation Products and Their Chemical Implications

The characterization of degradation products is crucial as they can impact the performance of the system and have environmental implications.

In Polycarbonate Depolymerization:

A significant application where the degradation product of DMEDA plays a crucial and beneficial role is in the chemical recycling of poly(bisphenol A carbonate) (BPA-PC). In this process, DMEDA is used as a depolymerizing agent. Research has shown that this process efficiently converts BPA-PC into its original monomer, bisphenol A (BPA), and a value-added chemical, 1,3-dimethyl-2-imidazolidinone (DMI) nih.govresearchgate.net.

A key finding is that the degradation product, DMI, actively promotes the depolymerization process nih.govresearchgate.netacs.org. The reaction proceeds rapidly at the beginning, but the rate can slow over time. The addition of DMI to the reaction mixture has been shown to facilitate the process, leading to high yields of the desired products under mild, solvent-free conditions nih.govresearchgate.net. This "degradation product-promoted depolymerization" represents an efficient and green strategy for plastic recycling nih.govacs.org.

Table 2: Degradation Products of DMEDA in Polycarbonate Depolymerization

Application Degradation Product Chemical Implication
Polycarbonate Depolymerization 1,3-dimethyl-2-imidazolidinone (DMI) Acts as a promoter for the depolymerization reaction, increasing efficiency.
Polycarbonate Depolymerization Bisphenol A (BPA) Recycled monomer from the original polymer.

In CO2 Capture:

Factors Influencing N,N'-Dimethylethylenediamine Stability in Reaction Environments

Several factors in the reaction environment can significantly influence the stability of N,N'-dimethylethylenediamine.

Temperature: Elevated temperatures are a primary driver for thermal degradation. In CO2 capture systems, the high temperatures in the stripper and reboiler are the main locations for thermal degradation semanticscholar.org.

Presence of CO2: For thermal degradation in amine systems, the presence of CO2 is often required to form the initial carbamate intermediate, which then proceeds to degrade semanticscholar.org.

Presence of Oxygen: Oxygen is the key driver for oxidative degradation. Its concentration directly impacts the rate of degradation .

Metal Ions: Metal ions, such as iron, manganese, and nickel, which can leach from equipment, are known to catalyze oxidative degradation reactions in amine solvents researchgate.net.

Flue Gas Contaminants: In post-combustion capture, contaminants like sulfur oxides (SOx) and nitrogen oxides (NOx) present in the flue gas can react with the amine and accelerate its degradation .

pH: The pH of the solution can be a critical factor. For instance, in the degradation of related compounds during chloramination, pH was found to be the most critical factor affecting the formation of nitrosamines nih.gov.

Proper management of these factors, for example, by controlling temperature, using corrosion inhibitors to minimize metal ion contamination, and potentially using oxygen scavengers, can help to mitigate the degradation of N,N'-dimethylethylenediamine in industrial applications.

Table 3: Summary of Factors Influencing DMEDA Stability

Factor Type of Degradation Effect on Stability
High Temperature Thermal Decreases stability
Carbon Dioxide (CO2) Thermal Decreases stability (promotes carbamate formation)
Oxygen (O2) Oxidative Decreases stability
Metal Ions (e.g., Fe, Mn, Ni) Oxidative Decreases stability (catalytic effect)
Flue Gas Contaminants (SOx, NOx) Oxidative/Chemical Decreases stability
pH General Chemical Can significantly influence degradation rates and pathways

Future Research Directions and Emerging Paradigms for N,n Dimethylethylenediamine

Innovations in Sustainable Synthesis and Catalysis Utilizing DMEDA

The development of environmentally benign and efficient methods for synthesizing DMEDA is a primary research focus. Traditional synthesis routes often involve multi-step processes or expensive catalysts. A patented method involves the reaction of methylamine (B109427) and 1,2-dichloroethane (B1671644) under pressure at temperatures between 50 and 80°C. This process is followed by neutralization of the resulting hydrogen chloride with a basic compound, such as an alkali metal hydroxide (B78521) or alkoxide, to isolate DMEDA google.com. While this method aims for industrial efficiency, future innovations are geared towards reducing by-products and avoiding hazardous materials google.comnih.gov.

DMEDA's primary utility lies in its role as a ligand in catalysis. Its ability to form stable chelate complexes with transition metals makes it highly effective in a variety of organic transformations. chemicalbook.com Future research is focused on expanding its catalytic applications, particularly in sustainable processes.

Key catalytic applications and research findings include:

Cross-Coupling Reactions: DMEDA is an effective ligand in copper-catalyzed reactions, such as the cyanation of aryl bromides and C-N cross-coupling of sulfoximines with aryl iodides. sigmaaldrich.comsigmaaldrich.com It also shows promise in organocatalysis for the direct C-H arylation of unactivated benzene (B151609) sigmaaldrich.comsigmaaldrich.com.

Heterocycle Synthesis: It facilitates copper-catalyzed tandem reactions to form complex heterocyclic structures like benzoimidazo[1,5-α]imidazoles and N-fused heterocycles through aminothiolation sigmaaldrich.comsigmaaldrich.com.

Catalytic ReactionMetal/Catalyst SystemSubstratesProductReference
C-H ArylationDMEDA (Organocatalyst) with Potassium tert-butoxideUnactivated BenzeneBiaryl compounds sigmaaldrich.com
CyanationCopper-catalyzedAryl bromidesBenzonitriles sigmaaldrich.comsigmaaldrich.com
N-ArylationIron-catalyzed (Ferrous chloride)NH-sulfoximines and Aryl iodidesN-arylsulfoximines sigmaaldrich.comsigmaaldrich.com
Tandem ReactionCopper-catalyzedCarbodiimide and IsocyanoacetateBenzoimidazo[1,5-α]imidazoles sigmaaldrich.comsigmaaldrich.com
Table 1: Selected Catalytic Applications of N,N'-Dimethylethylenediamine (DMEDA)

Innovations in this area will likely involve developing novel DMEDA-metal complexes that offer higher turnover numbers, operate under milder conditions, and utilize earth-abundant metals, aligning with the principles of sustainable chemistry.

Advanced Materials Design and Engineering Incorporating N,N'-Dimethylethylenediamine

The bifunctional nature of DMEDA makes it an excellent candidate for incorporation into advanced materials. Its two reactive amine groups allow it to act as a building block, cross-linker, or surface modifier in various material systems.

In polymer chemistry, DMEDA is used as a chain extender or cross-linking agent in the production of materials like polyurethane foams and adhesives. chemicalbook.com Its reaction with electrophiles such as isocyanates helps to form robust and flexible polymer networks chemicalbook.com. Future research is aimed at designing novel polymers with tailored properties, such as enhanced thermal stability, degradability, or specific functionalities, by strategically incorporating DMEDA into the polymer backbone.

A significant emerging application is in the field of porous materials for carbon capture. DMEDA has been successfully incorporated into metal-organic frameworks (MOFs) to enhance their CO₂ adsorption capabilities sigmaaldrich.comscientificlabs.com. The amine groups provide active sites for CO₂ binding, improving the material's selectivity and capacity. Research is ongoing to design new MOFs and other porous materials functionalized with DMEDA for more efficient and reversible CO₂ capture, which is critical for mitigating climate change.

Material TypeRole of DMEDAApplicationPotential Advancement
Polyurethanes/PolyureasChain Extender / Cross-linkerFoams, coatings, adhesivesDevelopment of biodegradable or self-healing polymers.
Epoxy ResinsCuring Agent / HardenerHigh-performance composites, coatingsFormulations with improved toughness and chemical resistance.
Metal-Organic Frameworks (MOFs)Functional LigandCO₂ Adsorption / Gas SeparationDesigning MOFs with higher stability and lower regeneration energy. sigmaaldrich.comscientificlabs.com
Gold NanoclustersSurface ModifiersiRNA DeliveryCreating more efficient and targeted drug delivery systems.
Table 2: Applications of DMEDA in Advanced Materials

Elucidation of Complex Reaction Networks and Multifunctional Catalysis

DMEDA's capacity to act as both a chelating ligand and a nucleophile allows it to participate in complex reaction networks and function as a multifunctional catalyst. chemicalbook.com As a bidentate ligand, it stabilizes metal centers, thereby enhancing their catalytic activity and selectivity in reactions like cross-coupling . Simultaneously, the lone pairs on its nitrogen atoms can act as nucleophiles, participating directly in reactions such as alkylation and acylation cymitquimica.com.

Understanding the intricate interplay between these roles is a key area for future research. For example, in a one-pot, multi-step synthesis, DMEDA could first act as a ligand to catalyze one transformation, and then, upon a change in reaction conditions, serve as a reactant or base catalyst in a subsequent step. Elucidating these complex pathways requires advanced analytical and computational modeling to map the reaction network and identify key intermediates and transition states.

Future work will focus on designing "smart" catalytic systems where the dual functionality of DMEDA is harnessed to perform cascade or tandem reactions. This approach can significantly improve process efficiency by reducing the number of purification steps, minimizing waste, and saving time and resources, which is a core objective of modern chemical synthesis.

Integration with Green Chemistry Principles for Enhanced Efficiency and Reduced Environmental Impact

The integration of green chemistry principles into the synthesis and application of DMEDA is essential for sustainable industrial development. ajrconline.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes mlsu.ac.in.

Future research will increasingly focus on applying these principles to the DMEDA lifecycle:

Waste Prevention and Atom Economy: Developing synthetic routes to DMEDA that maximize the incorporation of all starting materials into the final product, such as the reaction between methylamine and 1,2-dichloroethane, which theoretically has high atom economy but requires optimization to minimize by-products google.comnih.gov.

Less Hazardous Chemical Synthesis: Moving away from hazardous reagents and intermediates. For instance, developing catalytic routes that avoid the use of highly toxic or corrosive materials is a key goal.

Safer Solvents and Auxiliaries: The use of volatile organic compounds (VOCs) in chemical synthesis is a major source of environmental pollution. Research into replacing traditional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is crucial. mdpi.comsigmaaldrich.com While not yet documented specifically for DMEDA synthesis, the successful application of these solvents in related amine chemistry demonstrates a promising path forward mdpi.comresearchgate.net.

Catalysis: As detailed in section 9.1, using catalytic reagents in small amounts is superior to stoichiometric reagents. Expanding the catalytic utility of DMEDA and developing recyclable DMEDA-based catalysts are key research avenues that align with green chemistry principles nih.govmlsu.ac.in.

By systematically applying these principles, researchers can develop new synthetic pathways and applications for DMEDA that are not only scientifically innovative but also economically viable and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethylmethanediamine, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via alkylation of methylamine with methyl halides or reductive amination of formaldehyde with dimethylamine. Optimization involves:

  • Temperature control : Maintaining 0–5°C during exothermic alkylation steps to minimize side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of amines, while aqueous workup removes unreacted reagents .
  • Catalyst use : Palladium or nickel catalysts improve efficiency in reductive amination .
  • Purity validation : Post-synthesis purification via fractional distillation or column chromatography, monitored by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • NMR :
    • ¹H NMR : Two singlet peaks for N-methyl groups (δ ~2.2–2.4 ppm) and a triplet for the central CH₂ group (δ ~2.7 ppm) .
    • ¹³C NMR : Peaks at ~45 ppm (N-CH₃) and ~55 ppm (CH₂) .
  • IR : Strong N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : Base peak at m/z 89 [M+H]⁺, with fragmentation patterns indicating loss of methyl groups (m/z 74, 60) .

Q. How does the basicity of this compound compare to other aliphatic amines, and what factors influence its protonation behavior?

this compound exhibits higher basicity (pKa ~10.5) than primary amines (e.g., methylamine, pKa ~10.6) due to electron-donating methyl groups stabilizing the protonated form. Key factors:

  • Steric effects : Dimethyl substitution reduces solvation, slightly lowering aqueous basicity compared to less substituted analogs .
  • Gas-phase basicity : Measured ΔrH° = 83.7 kJ/mol for potassium ion adducts, comparable to dimethylamine (ΔrH° = 83–85 kJ/mol) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported thermodynamic data for this compound, such as entropy and enthalpy of formation?

Conflicting ΔrS° values (e.g., 114–134 J/mol·K in gas-phase studies ) arise from experimental setups (e.g., ion clustering methods). Resolution strategies:

  • Cross-validation : Compare data from multiple techniques (e.g., calorimetry vs. gas-phase ion equilibria) .
  • Computational correction : Apply density functional theory (DFT) to account for solvation and clustering artifacts .
  • Statistical analysis : Use error-weighted averaging for consensus values (e.g., ΔfH°gas = −45 ± 2 kJ/mol) .

Q. How can computational chemistry models predict the reactivity of this compound in novel catalytic cycles?

  • DFT/Molecular Dynamics : Simulate transition states for nucleophilic reactions (e.g., ligand exchange in coordination complexes) .
  • Solvent effects : Use implicit solvent models (e.g., COSMO-RS) to predict aqueous vs. nonpolar solvent behavior .
  • Ligand design : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for metal coordination .

Q. In multi-step organic syntheses, what role does this compound play as a ligand or catalyst, and how does its structure influence reaction outcomes?

  • Ligand in coordination chemistry : Bidentate binding via amine groups stabilizes transition metals (e.g., Cu²⁺, Ni²⁺), enhancing catalytic activity in cross-coupling reactions .
  • Base catalyst : Facilitates deprotonation in aldol condensations, with steric bulk reducing unwanted side reactions .
  • Structure-activity relationships : Linear CH₂ spacer between N atoms allows flexible chelation, optimizing substrate-metal interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.